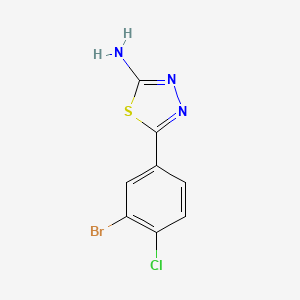

2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole

Description

2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with an amino group at position 2 and a 3-bromo-4-chlorophenyl group at position 3. This structure combines electron-withdrawing halogen substituents (Br and Cl) with the aromatic and heterocyclic framework, making it a candidate for diverse applications in medicinal chemistry, materials science, and biochemical research.

Properties

Molecular Formula |

C8H5BrClN3S |

|---|---|

Molecular Weight |

290.57 g/mol |

IUPAC Name |

5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H5BrClN3S/c9-5-3-4(1-2-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

InChI Key |

RYTQGPTWRBWBHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=NN=C(S2)N)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Acidic Bromination with Oxidant Assistance (Patent CN114195736B)

- Starting Material: 2-amino-1,3,4-thiadiazole.

- Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in an aqueous acid solution (acid mass fraction 2–6%, preferably 3–5%) to form a homogeneous reaction solution.

- Bromination: Add bromine dropwise under liquid at temperatures ≤10 °C, with a molar ratio of 2-amino-1,3,4-thiadiazole to bromine of 1:0.30–0.60 (preferably 1:0.45–0.55).

- Oxidant Addition: Continue reaction in the presence of an oxidant (mass ratio of product to oxidant 1:20–50, preferably 1:25–45). Oxidants include hypochlorite, chlorate, chlorite, hydrogen peroxide, hypochlorous acid, chloric acid, or chlorous acid.

- Reaction Temperature: Maintain between 15–30 °C, optimally 20–25 °C.

- Alkali Analysis: After bromination, perform alkali treatment (e.g., with sodium hydroxide) to neutralize and isolate the 2-amino-5-bromo-1,3,4-thiadiazole.

- Advantages: This method reduces bromine consumption and wastewater acidity, lowering production costs and environmental impact.

- Purity and Yield: High purity (>97%) and good yield reported.

Table 1. Typical Reaction Parameters and Outcomes

| Parameter | Range/Value | Notes |

|---|---|---|

| Acid solution concentration | 2–6% (preferably 3–5%) | Aqueous acid, e.g., hydrochloric acid |

| Molar ratio (thiadiazole:bromine) | 1:0.30–0.60 (preferably 1:0.45–0.55) | Controls bromination extent |

| Bromine addition temperature | ≤10 °C | Dropwise addition under liquid |

| Oxidant type | Hypochlorite, chlorate, etc. | Facilitates oxidation and reaction |

| Oxidant to product mass ratio | 20–50 (preferably 25–45) | Ensures complete reaction |

| Reaction temperature | 15–30 °C (preferably 20–25 °C) | Optimal for reaction progress |

| Purity of final product | >97% | High purity achieved |

Preparation of 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole

While direct detailed procedures for this specific compound are less frequently reported, the synthesis generally involves:

- Step 1: Preparation of 2-amino-5-bromo-1,3,4-thiadiazole intermediate as above.

- Step 2: Coupling or substitution with 3-bromo-4-chlorophenyl derivatives, often via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the substituted phenyl group at the 5-position of the thiadiazole ring.

Substitution Reaction Considerations

- The presence of bromine and chlorine substituents on the phenyl ring requires careful control of reaction conditions to avoid side reactions.

- Solvents such as N,N-dimethylformamide or ethyl acetate may be used.

- Bases like sodium carbonate or other mild bases are employed to facilitate coupling.

- Reaction temperatures vary but are often maintained between 50–100 °C depending on the catalyst system.

Comparative Analysis of Preparation Methods

| Aspect | Acidic Bromination with Oxidant (CN114195736B) | Traditional Bromination (Patent CN101613326A) |

|---|---|---|

| Bromine Usage | Reduced (1:0.30–0.60 molar ratio) | Higher bromine demand |

| Wastewater Acidity | Lower due to controlled acid concentration | High hydrobromic acid generation |

| Environmental Impact | Reduced waste and cost-effective | Higher wastewater treatment complexity |

| Reaction Temperature | Moderate (15–30 °C) | Variable, often higher |

| Purity of Product | High (>97%) | Variable, often lower |

| Oxidant Use | Yes (hypochlorite, chlorate, etc.) | No or minimal |

Summary of Key Research Findings

- The innovative method involving acid dissolution of 2-amino-1,3,4-thiadiazole followed by bromination with controlled bromine addition and oxidant presence significantly improves yield and purity while reducing environmental impact.

- The molar ratios, temperature control, and oxidant selection are critical parameters for optimizing the bromination step.

- The method facilitates subsequent synthesis of substituted thiadiazoles such as 2-amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole by providing a high-quality brominated intermediate.

- Alternative methods involving direct substitution on the thiadiazole ring with substituted phenyl groups require palladium-catalyzed cross-coupling or nucleophilic aromatic substitution techniques, which depend on the availability of suitable aryl halides and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine and chlorine substituents can be reduced to form corresponding dehalogenated products.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction process.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the halogen atoms.

Major Products Formed

Oxidation: Nitro derivatives of the thiadiazole compound.

Reduction: Dehalogenated thiadiazole derivatives.

Substitution: Amino or thiol-substituted thiadiazole derivatives.

Scientific Research Applications

2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorescence and Electronic Properties

- 2-Amino-5-phenyl-1,3,4-thiadiazole (TB) Substituent: Unsubstituted phenyl. Properties: Minimal fluorescence due to the absence of electron-donating/withdrawing groups. Serves as a baseline for fluorescence studies .

- 2-Amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole (TSF) Substituent: Sulfobenzoyl and hydroxyl groups. Properties: Enhanced fluorescence via extended conjugation and charge transfer. Used as a molecular probe .

Data Table: Key Structural Analogs and Properties

Research Implications and Gaps

- Anticancer Potential: Derivatives like VR24 and VR27 (2-amino-5-substituted thiadiazoles) show colon cancer cell line inhibition, suggesting the target compound’s halogen substituents could enhance cytotoxicity .

- Fluorescence Applications : While TS exhibits dual fluorescence, the Br/Cl substituents in the target compound may shift emission wavelengths, enabling new probe designs .

- Synthetic Challenges : Meta-substitution (3-Br) may complicate regioselective synthesis compared to para-substituted analogs .

Biological Activity

2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its unique structure, featuring an amino group and halogen substituents (bromine and chlorine), contributes to its potential therapeutic applications.

The synthesis of 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole typically involves several steps, including the reaction of 2-amino-1,3,4-thiadiazole with halogenated phenyl compounds. This process can be optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield.

Molecular Formula : CHBrClNS

Molecular Weight : Approximately 276.56 g/mol

Antimicrobial Properties

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. The compound has been studied for its ability to inhibit the growth of various bacteria and fungi. Specifically, studies have shown that 2-amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole can act against pathogens responsible for infections, making it a candidate for new antibiotic development .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally related to 2-amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole have demonstrated activity against various cancer cell lines:

| Compound | Cancer Cell Line | Effect |

|---|---|---|

| 2-Amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 (breast cancer) | Decreased viability |

| 2-Amino-5-(bromophenyl)-1,3,4-thiadiazole | HeLa (cervical cancer) | Induction of apoptosis |

| 2-Amino-5-(chlorophenyl)-1,3,4-thiadiazole | A549 (lung carcinoma) | Reduced proliferation |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms involving enzyme inhibition or disruption of cellular processes .

The biological activity of 2-amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole is believed to involve interactions with specific molecular targets within cells. The presence of the amino group allows for potential hydrogen bonding with biological receptors or enzymes. The halogen substituents may enhance lipophilicity and facilitate membrane penetration .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives:

- Antileishmanial Activity : A study demonstrated that certain derivatives exhibited potent antileishmanial activity against Leishmania species with IC values significantly lower than traditional treatments .

- Anticancer Screening : In a comparative study involving multiple cancer cell lines (e.g., breast and lung cancers), derivatives similar to 2-amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole showed decreased viability rates compared to untreated controls .

Future Prospects

The ongoing research into the biological activity of 2-amino-5-(3-bromo-4-chlorophenyl)-1,3,4-thiadiazole suggests its potential as a scaffold for developing new therapeutic agents. Further investigations are warranted to elucidate its mechanisms of action and optimize its efficacy through structural modifications.

Q & A

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodology : Slow evaporation from DMSO/water (2:1) at 25°C promotes crystal growth. Overcome polymorphism by seeding with pre-formed crystals. High-resolution X-ray detectors (e.g., CCD) improve data accuracy for disordered regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.